1-(2-Bromo-3-fluorophenyl)cyclohexan-1-amine
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Overview
Description
1-(2-Bromo-3-fluorophenyl)cyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines It consists of a cyclohexane ring substituted with an amine group and a phenyl ring that is further substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-fluorophenyl)cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3-fluoroaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-3-fluorophenyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclohexylamines with different substituents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexylamines with different substituents.
Substitution: Formation of phenyl derivatives with different functional groups.
Scientific Research Applications
1-(2-Bromo-3-fluorophenyl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)cyclohexan-1-amine
- 1-(4-Fluorophenyl)cyclohexan-1-amine
- 2-Bromo-1-(3-fluorophenyl)-2-methyl-1-propanone
Uniqueness
1-(2-Bromo-3-fluorophenyl)cyclohexan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15BrFN |
---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
1-(2-bromo-3-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-11-9(5-4-6-10(11)14)12(15)7-2-1-3-8-12/h4-6H,1-3,7-8,15H2 |
InChI Key |
SPPKZDAGYSEOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=C(C(=CC=C2)F)Br)N |
Origin of Product |
United States |
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